molecular formula C21H22O11 B12310510 Dihydrokaempferol-3-glucoside

Dihydrokaempferol-3-glucoside

Cat. No.: B12310510
M. Wt: 450.4 g/mol
InChI Key: VWBWQPAZMNABMR-UHFFFAOYSA-N
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Description

Dihydrokaempferol-3-glucoside, also known as aromadendrin-3-O-glucoside, is a flavanonol glycoside. It is a derivative of dihydrokaempferol, a natural flavonoid found in various fruits, vegetables, and plants. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrokaempferol-3-glucoside typically involves the glycosylation of dihydrokaempferol. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer glucose from a donor molecule to dihydrokaempferol under mild conditions . Another approach involves chemical glycosylation, where dihydrokaempferol is reacted with a glucose donor in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, such as microbial fermentation. Engineered microorganisms, like Saccharomyces cerevisiae, can be used to produce dihydrokaempferol, which is then glycosylated to form this compound . This method offers a sustainable and scalable approach to producing the compound.

Chemical Reactions Analysis

Types of Reactions

Dihydrokaempferol-3-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihydrokaempferol-3-glucoside has a wide range of scientific research applications:

Properties

Molecular Formula

C21H22O11

Molecular Weight

450.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-26,28-29H,7H2

InChI Key

VWBWQPAZMNABMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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